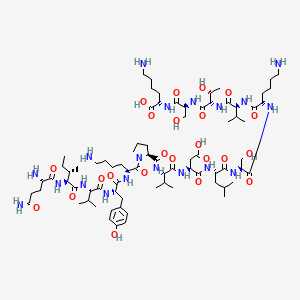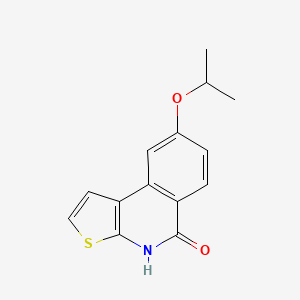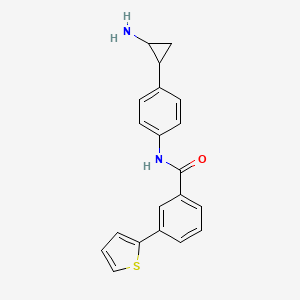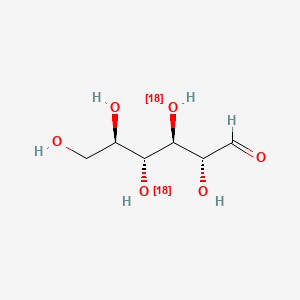
D-Allose-18O2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Allose-18O2: is a rare monosaccharide, specifically an aldohexose, which is an epimer of D-glucose at the C-3 position. It is a non-caloric sugar with no toxicity and has been found to exhibit various beneficial activities, including anti-cancer, anti-tumor, anti-inflammatory, anti-oxidative, anti-hypertensive, cryoprotective, and immunosuppressant properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Allose-18O2 can be synthesized chemically and enzymatically. Chemically, it can be synthesized by cyanohydrins and reduction of D-allono-1,4-lactone from D-ribose or by the reduction of 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuranose-3-ulose hydrate . Enzymatically, this compound can be produced from D-psicose using D-allose-producing enzymes, including L-rhamnose isomerase, ribose-5-phosphate isomerase, and galactose-6-phosphate isomerase .
Industrial Production Methods: The industrial production of this compound involves biotechnological methods due to the inefficiency and environmental concerns associated with chemical synthesis. Enzymatic production methods are preferred, utilizing enzymes such as D-allulose 3-epimerase and D-ribose-5-phosphate isomerase .
Analyse Chemischer Reaktionen
Types of Reactions: D-Allose-18O2 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Glycosidation reactions often involve trichloroacetimidates as donors.
Major Products:
Oxidation: Produces D-allonic acid.
Reduction: Produces D-allitol.
Substitution: Produces glycosides with various aglycones.
Wissenschaftliche Forschungsanwendungen
D-Allose-18O2 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various rare sugars and glycosides.
Biology: Studied for its cryoprotective properties and its role in cellular metabolism.
Medicine: Investigated for its anti-cancer, anti-tumor, and anti-inflammatory properties.
Industry: Used as a low-calorie sweetener and in the production of functional foods.
Wirkmechanismus
The mechanism of action of D-Allose-18O2 involves its interaction with various molecular targets and pathways:
Anti-cancer and Anti-tumor: Inhibits carcinogenesis, particularly under oxidative stress conditions, and inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory cytokines.
Cryoprotective: Protects cells from damage during freezing by stabilizing cell membranes and proteins.
Vergleich Mit ähnlichen Verbindungen
D-Glucose: A common aldohexose and an epimer of D-Allose-18O2 at the C-3 position.
D-Allulose: An aldose-ketose isomer of this compound with similar low-calorie and non-toxic properties.
D-Allonic Acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to its rare occurrence in nature and its diverse physiological functions, particularly its potent anti-cancer and anti-tumor effects .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-2,5,6-trihydroxy-3,4-bis(18O)(oxidanyl)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6+/m0/s1/i11+2,12+2 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-PHERSBFPSA-N |
Isomerische SMILES |
C([C@H]([C@H]([C@H]([C@H](C=O)O)[18OH])[18OH])O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)
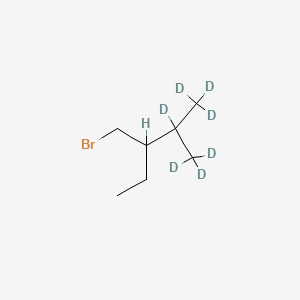
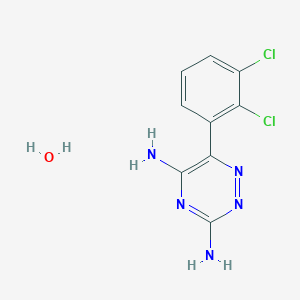
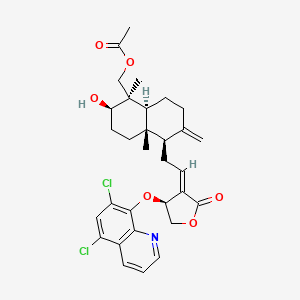
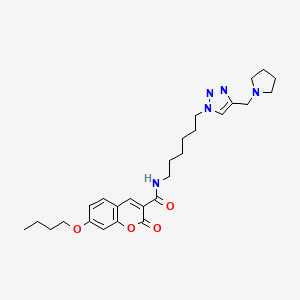
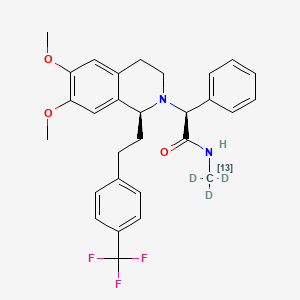
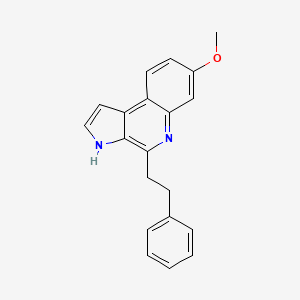
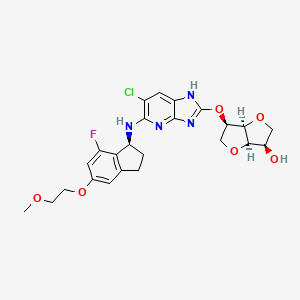
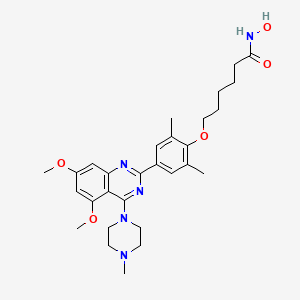
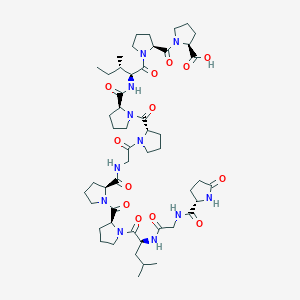
![cobalt(2+);methane;3-[(1R,2S,3S,5Z,7S,8S,9Z,13S,14Z,17R,18R,19R)-2,7,18-tris(2-amino-2-oxoethyl)-17-[3-[2-[[(2R,3S,4R,5S)-5-(5,6-dimethyl-3H-benzimidazol-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphoryl]oxypropylamino]-3-oxopropyl]-3,13-bis(3-imino-3-oxidopropyl)-1,2,5,7,12,12,15,17-octamethyl-3,8,13,18,19,22-hexahydrocorrin-8-yl]propanimidate](/img/structure/B12406531.png)
